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Compound of Interest

Compound Name: p-Tercyclohexyl

CAS No.: 1795-19-3

Cat. No.: B167871

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characterization

of p-Tercyclohexyl (1,1':4',1''-Tercyclohexane), a saturated hydrocarbon of significant interest

in various fields, including materials science and as a high-density fuel component. This

document is intended for researchers, scientists, and drug development professionals seeking

a detailed understanding of the principles and practical aspects of analyzing this molecule

using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Molecular Structure and Stereochemistry: The
Foundation of Spectroscopic Interpretation
p-Tercyclohexyl, with the chemical formula C₁₈H₃₂, consists of a central cyclohexane ring

substituted at the 1 and 4 positions with two other cyclohexyl rings.[1] The stereochemistry of

this molecule is paramount to understanding its spectroscopic signature, particularly in NMR.

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes

both angle and torsional strain.[2] In p-Tercyclohexyl, the two substituent cyclohexyl groups

on the central ring can be arranged in either a cis or trans configuration. The trans isomer, with
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both cyclohexyl groups in the equatorial position (diequatorial), is significantly more stable than

the cis isomer, which would have one axial and one equatorial substituent.[3] This preference

for the diequatorial conformation in the trans isomer is due to the minimization of steric

hindrance, specifically the avoidance of 1,3-diaxial interactions that would be present in the

axial conformation.[2] Therefore, for the purpose of this guide, we will focus on the most stable

trans isomer of p-Tercyclohexyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Environments
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.

Due to the lack of readily available experimental NMR spectra for p-Tercyclohexyl, the

following analysis is based on established principles of NMR spectroscopy and data from

analogous cyclohexyl systems.

Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of trans-p-Tercyclohexyl is expected to be complex due to the

overlapping signals of the numerous non-equivalent protons. However, we can predict the

general regions and multiplicities of the signals based on the molecular structure.

Key Predicted Features:

Chemical Shift Regions: The protons on the saturated cyclohexane rings will resonate in the

upfield region of the spectrum, typically between 0.8 and 2.0 ppm.[4]

Signal Multiplicity: The signals will appear as broad multiplets due to complex spin-spin

coupling between adjacent protons.

Axial vs. Equatorial Protons: A key feature of cyclohexane NMR is the difference in chemical

shifts between axial and equatorial protons. Generally, equatorial protons are deshielded and

appear slightly downfield compared to their axial counterparts.[5] This is due to the

anisotropic effect of the C-C single bonds in the ring. In the case of p-Tercyclohexyl, the

rapid chair-flipping at room temperature for the two terminal cyclohexyl rings would lead to

averaged signals for their protons. However, the central ring, being substituted with two bulky

cyclohexyl groups, will have a much more rigid conformation, and it might be possible to
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distinguish between its axial and equatorial protons under specific experimental conditions

(e.g., low temperature).

Predicted ¹H NMR Data for trans-p-Tercyclohexyl:

Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

~ 1.0 - 1.4 Broad m
Axial protons on all three

cyclohexane rings.

~ 1.6 - 2.0 Broad m

Equatorial protons on all three

cyclohexane rings and methine

protons (C-H).

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of p-Tercyclohexyl in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Shim the magnetic field to obtain optimal resolution.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Acquisition and Processing:

Acquire the Free Induction Decay (FID).

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase and baseline correct the spectrum.
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Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. Due to the symmetry of the trans-p-Tercyclohexyl molecule, we can predict the

number of distinct carbon signals.

Symmetry and Predicted Signals:

In the highly symmetrical trans-diequatorial conformation of p-Tercyclohexyl, we would expect

to see a limited number of signals in the ¹³C NMR spectrum. The two terminal cyclohexyl

groups are equivalent, and within each ring, there is symmetry. The central ring also possesses

symmetry. We can predict four distinct carbon signals for the most stable conformer.[6]

Predicted ¹³C NMR Data for trans-p-Tercyclohexyl:

Predicted Chemical Shift (δ, ppm) Assignment

~ 40-45
Methine carbons of the central ring (C1' and

C4').

~ 30-35

Methylene carbons adjacent to the methine

carbons on the central and terminal rings (C2',

C3', C5', C6').

~ 25-30 Other methylene carbons on the terminal rings.

~ 20-25
Methylene carbon at the 4-position of the

terminal rings.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg

in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

Instrument Setup:

Use a broadband probe to cover the entire ¹³C chemical shift range.
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Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Set the spectral width appropriately (e.g., 0-220 ppm).

Data Acquisition and Processing:

Acquire the FID with a sufficient number of scans.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional
Groups and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific vibrational modes. As p-
Tercyclohexyl is a saturated hydrocarbon, its IR spectrum will be relatively simple,

characterized by C-H and C-C bond vibrations.

Key Predicted IR Absorptions:

The IR spectrum of p-Tercyclohexyl is expected to be dominated by absorptions

corresponding to C-H stretching and bending vibrations.[7][8]

Predicted IR Data for p-Tercyclohexyl:
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Wavenumber (cm⁻¹) Vibration Type Description

2960-2850 C-H Stretch

Strong and sharp absorptions

characteristic of sp³ C-H bonds

in the cyclohexane rings.

1470-1445 C-H Bend (Scissoring)

Medium intensity absorption

due to the scissoring motion of

the CH₂ groups.

1365-1350 C-H Bend (Wagging/Twisting)

Weaker absorptions

associated with the wagging

and twisting motions of the

CH₂ groups.

Below 1300 C-C Stretch and Bend

A complex series of weaker

absorptions in the fingerprint

region, characteristic of the

overall skeleton.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of liquid or solid p-Tercyclohexyl directly onto

the ATR crystal.

Instrument Setup:

Ensure the ATR crystal is clean before and after the measurement.

Collect a background spectrum of the empty ATR accessory.

Data Acquisition:

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation Patterns
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Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern upon ionization, which can aid in structure elucidation.

Molecular Ion and Isotopic Pattern
The electron ionization (EI) mass spectrum of p-Tercyclohexyl is expected to show a

molecular ion peak (M⁺) at m/z 248, corresponding to the molecular weight of C₁₈H₃₂.[9] A

small M+1 peak at m/z 249 will also be observed due to the natural abundance of ¹³C.

Predicted Fragmentation Pattern
As a saturated hydrocarbon, the fragmentation of p-Tercyclohexyl will be driven by the

cleavage of C-C bonds. The fragmentation pattern will likely involve the loss of one or both of

the terminal cyclohexyl rings.

Key Predicted Fragments:

m/z Value Proposed Fragment Ion Loss

248 [C₁₈H₃₂]⁺ (Molecular Ion) -

165 [C₁₂H₂₁]⁺ (Dicyclohexyl cation)
Loss of a cyclohexyl radical

(•C₆H₁₁)

83 [C₆H₁₁]⁺ (Cyclohexyl cation) Loss of a dicyclohexyl radical

82
[C₆H₁₀]⁺ (Cyclohexene radical

cation)

Loss of a cyclohexyl radical

and H•

67 [C₅H₇]⁺
Further fragmentation of

cyclohexyl ring

55 [C₄H₇]⁺
Further fragmentation of

cyclohexyl ring

41 [C₃H₅]⁺ (Allyl cation)
Further fragmentation of

cyclohexyl ring

The base peak in the mass spectrum of p-Tercyclohexyl is predicted to be at m/z 83,

corresponding to the stable cyclohexyl cation. The fragmentation cascade is initiated by the
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cleavage of the bond connecting a terminal cyclohexyl ring to the central ring.[10]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile

liquids.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance

versus m/z.

Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the molecular

structure and a simplified workflow for spectroscopic analysis.

Caption: 2D representation of p-Tercyclohexyl structure.

Sample Preparation
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Data Interpretation
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Caption: General workflow for spectroscopic characterization.

Conclusion
The spectroscopic characterization of p-Tercyclohexyl relies on a combined analysis of NMR,

IR, and Mass Spectrometry data. While experimental spectra are not readily available in public

databases, a thorough understanding of the molecule's stereochemistry and the fundamental

principles of each technique allows for a robust prediction of its spectroscopic features. The

trans-diequatorial conformation governs the expected NMR signals, with distinct regions for

axial and equatorial protons and a limited number of ¹³C signals due to symmetry. The IR

spectrum is characteristic of a saturated hydrocarbon, and the mass spectrum is predicted to

show a clear fragmentation pattern involving the loss of the cyclohexyl substituents. This guide

provides a solid foundation for researchers to acquire, interpret, and understand the

spectroscopic data of p-Tercyclohexyl.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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